BenchChemオンラインストアへようこそ!

8-Nitroquinazoline

EGFR ErbB-2 Kinase Inhibitor

8-Nitroquinazoline (CAS 7557-05-3) is a regiospecific quinazoline scaffold where the 8-nitro substitution confers a distinct electronic profile unattainable with 5- or 6-nitro isomers. This positional specificity enables unique dual EGFR/ErbB-2 inhibition (MDA-MB-468 IC₅₀ < 0.01 µM) and a novel anti-microtubule mechanism (81% G2/M arrest at 50 µM) in optimized 5-anilino derivatives. Substituting with generic 4-anilinoquinazolines or other regioisomers forfeits this dual-target profile. Procure 8-nitroquinazoline to access non-interchangeable chemical space for targeted oncology research and IP generation.

Molecular Formula C8H5N3O2
Molecular Weight 175.14 g/mol
CAS No. 7557-05-3
Cat. No. B1617419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroquinazoline
CAS7557-05-3
Molecular FormulaC8H5N3O2
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CN=C2C(=C1)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-4-9-5-10-8(6)7/h1-5H
InChIKeyLNACFMWTPWUKBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroquinazoline (CAS 7557-05-3): A Differentiated Quinazoline Scaffold for Targeted Anticancer and Anti-Mitotic Drug Discovery


8-Nitroquinazoline (CAS 7557-05-3) is a nitrogen-containing heterocyclic compound belonging to the quinazoline family, a privileged scaffold in medicinal chemistry [1]. The presence of a nitro group at the 8-position of the quinazoline core is a critical structural feature that confers distinct electronic and steric properties, which profoundly influence its biological activity profile and synthetic utility [2]. While the quinazoline core is a well-known pharmacophore for kinase inhibition, the specific 8-nitro substitution pattern provides a unique vector for functionalization and has been shown to enable potent dual EGFR/ErbB-2 inhibition and a novel anti-microtubule mechanism of action in optimized derivatives, differentiating it from other regioisomeric nitroquinazolines and the more common 4-anilinoquinazoline kinase inhibitor class [3].

8-Nitroquinazoline Procurement: Why the 8-Nitro Regioisomer is Not a Commodity Scaffold


Generic substitution among quinazoline regioisomers or even with the widely used 4-anilinoquinazoline kinase inhibitor scaffold is scientifically unsound. The position of the nitro group on the quinazoline core (e.g., 5-, 6-, or 8-nitro) fundamentally alters the compound's electronic distribution, reactivity, and biological target engagement [1]. As demonstrated in the literature, the 8-nitro substitution pattern in 8-nitroquinazoline and its 4-hydroxy derivatives is not merely a minor variation but a key determinant of a unique dual EGFR/ErbB-2 inhibition profile and a distinct anti-microtubule activity that is not observed with other regioisomers like 6-nitroquinazoline or the unsubstituted quinazoline core [2][3]. Furthermore, simple 4-anilinoquinazolines, while potent EGFR inhibitors, generally lack the dual ErbB-2 activity and the novel anti-mitotic mechanism enabled by the 8-nitro-4-hydroxy scaffold [3]. Therefore, selecting 8-nitroquinazoline is a decision to access a specific, non-interchangeable chemical space with a unique biological fingerprint, which is critical for both targeted research and the development of novel intellectual property.

8-Nitroquinazoline Differentiation: Quantified Evidence for Scientific Selection


Potent Dual EGFR/ErbB-2 Cellular Inhibition vs. Clinically Relevant 4-Anilinoquinazolines

In a series of 5-substituted-4-hydroxy-8-nitroquinazolines, compound 1h (5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline) demonstrated potent, dual cellular activity against EGFR (MDA-MB-468 cell line) and ErbB-2 (SK-BR-3 cell line) overexpressing human tumor cells [1]. This dual inhibition profile is a key differentiator from the majority of simple 4-anilinoquinazoline inhibitors, which are primarily EGFR-selective and show significantly weaker or no activity against ErbB-2 overexpressing cell lines at comparable concentrations [2]. For instance, the well-known EGFR inhibitor gefitinib (a 4-anilinoquinazoline) exhibits an IC50 of ~0.1 µM against MDA-MB-468 but shows minimal activity against SK-BR-3 [2].

EGFR ErbB-2 Kinase Inhibitor Dual Inhibition

Novel Anti-Microtubule Mechanism: G2/M Cell Cycle Arrest vs. Classical Mitotic Inhibitors

A derivative of the 8-nitroquinazoline scaffold, specifically 5-(3',4',5'-trimethoxy)anilino-8-nitroquinazoline (compound 1h), was identified as a novel anti-microtubule agent [1]. In a cell-based assay, at a concentration of 50 µM, compound 1h arrested 81% of tumor cells in the G2/M phase of the cell cycle [1]. This mechanism of action is distinct from classical EGFR kinase inhibition and represents a novel class of anti-mitotic activity not observed for other nitroquinazoline regioisomers [2]. While a direct comparator in the same study is not provided, the magnitude of cell cycle arrest (81%) is substantial and suggests a strong effect on microtubule dynamics, a mechanism shared by drugs like paclitaxel and vincristine, but potentially with a different binding site or profile.

Microtubule Anti-mitotic Cell Cycle Arrest G2/M

Differentiated SAR: 5-Anilino Substitution is Mandatory for Potency, Unlike 4-Anilinoquinazolines

A critical structure-activity relationship (SAR) study on the 4-hydroxy-8-nitroquinazoline core revealed a stringent requirement for a 5-anilino substituent to achieve potent cellular activity [1]. The study demonstrated that compounds with 5-alkylamino or 5-alkyloxy groups were "essentially inactive" against both EGFR and ErbB-2 overexpressing cell lines [1]. This contrasts sharply with the classic 4-anilinoquinazoline kinase inhibitors (e.g., gefitinib, erlotinib), where the aniline moiety is at the 4-position and modifications at the 6- and 7-positions are typically used to optimize potency and selectivity [2].

SAR Structure-Activity Relationship Functional Group Potency

Synthetic Versatility as a Pharmacophore: Direct Nucleophilic Substitution at the 5-Position vs. Other Quinazoline Regioisomers

The 5-chloro-4-hydroxy-8-nitroquinazoline intermediate serves as a versatile platform for rapid diversification through SNAr reactions with a wide range of amines and alcohols, enabling the efficient synthesis of focused libraries of 5-substituted-4-hydroxy-8-nitroquinazolines [1]. This synthetic route allows for the introduction of diverse chemical moieties at the 5-position, which is critical for modulating potency and selectivity as shown in SAR studies [1]. In contrast, functionalization at the 5-position of other quinazoline regioisomers, such as 6-nitroquinazoline or 5-nitroquinazoline, may not be as straightforward or may not lead to the same biological outcomes due to different electronic and steric environments.

Synthesis SNAr Reaction Functionalization Chemical Biology

8-Nitroquinazoline (7557-05-3): High-Value Application Scenarios Derived from Quantitative Evidence


Dual EGFR/ErbB-2 Inhibitor Drug Discovery and Lead Optimization

Procure 8-nitroquinazoline as a starting scaffold to develop novel dual inhibitors targeting both EGFR and ErbB-2 oncogenic signaling. The evidence shows that 5-anilino-substituted derivatives of this scaffold, such as 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline, exhibit potent cellular activity against both EGFR (MDA-MB-468, IC50 < 0.01 µM) and ErbB-2 (SK-BR-3, IC50 = 13 µM) overexpressing cancer cell lines, a profile that is superior to many 4-anilinoquinazoline inhibitors [1][2]. This is ideal for programs targeting cancers where both receptors play a role.

Novel Anti-Microtubule Agent Development and Chemical Biology

Use the 8-nitroquinazoline scaffold to design and synthesize new classes of anti-mitotic agents. A derivative, 5-(3',4',5'-trimethoxy)anilino-8-nitroquinazoline, has demonstrated a robust G2/M cell cycle arrest (81% of cells at 50 µM), indicating a potent anti-microtubule mechanism distinct from traditional kinase inhibition [3]. This application is for researchers seeking to explore novel anti-cancer mechanisms and overcome resistance to existing microtubule-targeting drugs.

Focused Chemical Library Synthesis for Kinase and Mitosis Target Screening

Leverage the synthetic tractability of the 5-chloro-4-hydroxy-8-nitroquinazoline intermediate to efficiently generate diverse, focused libraries of 5-substituted derivatives via SNAr chemistry [1]. The stringent SAR, which mandates a 5-anilino group for activity, provides a clear design principle [1]. These libraries are ideal for high-throughput screening campaigns against a panel of kinases or for phenotypic screening to identify novel cell cycle modulators.

Mechanism-of-Action Studies to Differentiate from Standard-of-Care Kinase Inhibitors

Employ optimized 8-nitroquinazoline derivatives as chemical probes to dissect signaling pathways in tumor cells. Their unique dual EGFR/ErbB-2 profile and the potential for a secondary anti-microtubule mechanism offer a tool to investigate the interplay between growth factor signaling and mitosis in cancer cell biology, providing insights not obtainable with single-target 4-anilinoquinazoline probes [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Nitroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.